MC3R Agonist Potency: ACTH (1-10) is 8.8-Fold More Potent than ACTH (4-10)
ACTH (1-10) exhibits significantly greater agonist potency at the human recombinant melanocortin-3 receptor (MC3R) compared to its closest structural analog ACTH (4-10), which lacks the N-terminal Ser-Tyr-Ser tripeptide. The EC50 difference of 8.8-fold indicates that the N-terminal extension stabilizes ligand-receptor interactions at the MC3R orthosteric site [1][2]. This differentiation is critical for researchers studying MC3R-mediated energy homeostasis or immune regulation where the 23 nM potency of ACTH (4-10) may be insufficient to achieve full receptor occupancy in physiologically relevant concentration ranges.
| Evidence Dimension | MC3R cAMP agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.6 nM at recombinant human MC3R |
| Comparator Or Baseline | ACTH (4-10): EC50 = 23 nM at recombinant human MC3R |
| Quantified Difference | 8.8-fold higher potency for ACTH (1-10) |
| Conditions | cAMP production assay in cells expressing recombinant human MC3R (Cayman Reference 45139; Schiöth et al. Pharmacol Toxicol 1996) |
Why This Matters
The 8.8-fold potency advantage at MC3R means ACTH (1-10) can achieve equivalent receptor activation at substantially lower concentrations, reducing off-target effects and peptide consumption in dose-response studies.
- [1] Cayman Chemical / Szabo-Scandic. ACTH (1-10) (human, mouse, rat, porcine, bovine, ovine) (trifluoroacetate salt) Technical Datasheet. Product No. CAY27105. View Source
- [2] Cayman Chemical / Szabo-Scandic. ACTH (4-10) (human, mouse, rat, porcine, bovine, ovine) (trifluoroacetate salt) Technical Datasheet. Product No. CAY27106. View Source
